![molecular formula C5F8 B033631 Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- CAS No. 105311-66-8](/img/structure/B33631.png)
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- is a fluorinated cyclobutene compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- is not fully understood. However, it is believed to act as a nucleophile due to the presence of fluorine atoms, which are highly electronegative. It has been shown to undergo various reactions such as Diels-Alder reactions, Michael reactions, and nucleophilic substitutions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- are not well understood. However, it has been shown to have low toxicity and is not considered harmful to humans or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- has several advantages for lab experiments. It is stable and easy to handle, making it an ideal compound for various reactions. Additionally, it has a high reactivity due to the presence of fluorine atoms, which makes it useful in organic synthesis. However, its high reactivity can also be a limitation as it can react with other compounds in the reaction mixture, leading to unwanted side products.
Zukünftige Richtungen
There are several future directions for the study of Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)-. One potential direction is the development of new synthetic methodologies using this compound. Another potential direction is the study of its potential use in the development of new materials and drugs. Additionally, the study of its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its potential applications.
Synthesemethoden
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- is synthesized using a specific method that involves the reaction of 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)cyclobutane-1,2-dione with a reducing agent such as sodium borohydride. This reaction results in the formation of Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)-, which is then purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- has various scientific research applications due to its unique properties. It has been extensively studied for its potential use in organic synthesis, specifically in the synthesis of fluorinated compounds. It has also been studied for its potential use in the development of new materials, such as polymers and coatings. Additionally, it has been studied for its potential use in the development of new drugs and pharmaceuticals.
Eigenschaften
105311-66-8 | |
Molekularformel |
C5F8 |
Molekulargewicht |
212.04 g/mol |
IUPAC-Name |
1,2,3,3,4-pentafluoro-4-(trifluoromethyl)cyclobutene |
InChI |
InChI=1S/C5F8/c6-1-2(7)4(9,10)3(1,8)5(11,12)13 |
InChI-Schlüssel |
XTLSITUJHHOIFO-UHFFFAOYSA-N |
SMILES |
C1(=C(C(C1(C(F)(F)F)F)(F)F)F)F |
Kanonische SMILES |
C1(=C(C(C1(C(F)(F)F)F)(F)F)F)F |
Synonyme |
Cyclobutene, 1,2,3,3,4-pentafluoro-4-(trifluoromethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.